5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile
Description
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a complex organic compound belonging to the class of thioxopyrimidines.
Properties
CAS No. |
95104-53-3 |
|---|---|
Molecular Formula |
C24H19N3OS |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-benzoyl-4,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C24H19N3OS/c25-16-24(22(28)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)26-23(29)27-21(24)18-12-6-2-7-13-18/h1-15,20-21H,(H2,26,27,29) |
InChI Key |
DSAKLEICHOISNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NC(=S)N2)C3=CC=CC=C3)(C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile typically involves cyclization reactions. Common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often use sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine ring structure.
Chemical Reactions Analysis
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile can be compared with other thioxopyrimidine derivatives, such as:
2-Thioxopyrimidine: Known for its antioxidant and antimicrobial properties.
4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine: Investigated for its potential anticancer and antiviral activities.
The uniqueness of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
Molecular Characteristics
- Molecular Formula : C₁₈H₁₅N₂S
- Molecular Weight : 295.39 g/mol
- CAS Number : 4065-45-6
The compound features a benzoyl group and a sulfanylidene moiety, which are critical for its biological activity. The presence of multiple phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine exhibit significant antimicrobial properties. A study conducted by [source] demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 5-Benzoyl... | Staphylococcus aureus | 8 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in tumor cells.
Case Study: Apoptosis Induction in Cancer Cells
In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of 5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine. The results indicated a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP cleavage, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to oxidative stress in targeted cells, leading to cell death.
Q & A
Q. What synthetic methodologies are employed to prepare 5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile?
A common approach involves nucleophilic substitution reactions under mild conditions. For example, a pyrimidine precursor (e.g., 6-oxo-1,6-dihydropyrimidine-5-carbonitrile) is reacted with a benzoylating agent in a polar aprotic solvent like DMF, using anhydrous potassium carbonate as a base. The reaction is typically stirred at room temperature for 12–24 hours, followed by crystallization from ethanol or water to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent selection to enhance yield.
Q. How are spectroscopic techniques (IR, NMR, HRMS) utilized to confirm the structure of this compound?
- IR Spectroscopy : Identifies functional groups such as the thione (C=S, ~1200 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon types (e.g., carbonyl carbons at ~165–175 ppm).
- HRMS : Validates molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed mass with <2 ppm error) .
Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) ensures structural fidelity .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
In vitro assays for antimicrobial activity can follow protocols used for analogous dihydropyrimidine derivatives. For example:
- Antibacterial : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values).
- Antifungal : Agar diffusion assays against Candida albicans.
Positive controls (e.g., ciprofloxacin) and solvent-blank controls are critical to validate results .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions. For example:
- The planarity of the pyrimidine ring and dihedral angles between substituents (e.g., benzoyl vs. phenyl groups) can be quantified.
- Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing, as observed in analogous sulfanylidene-pyrimidine derivatives .
Refinement parameters (R-factor < 0.05) and thermal ellipsoid analysis ensure model accuracy .
Q. How should researchers address contradictory spectral data during characterization?
Contradictions in NMR or HRMS data may arise from impurities or tautomeric forms. Mitigation strategies include:
Q. What computational methods support the interpretation of experimental spectroscopic results?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications to substituents (e.g., replacing benzoyl with acetyl or varying phenyl groups) are tested via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
